N-(3,4-DIMETHOXYPHENYL)-2-{[3-(4-FLUOROPHENYL)-8-METHYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}ACETAMIDE
Description
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-[[2-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27FN4O3S/c1-29-12-10-24(11-13-29)27-22(16-4-6-17(25)7-5-16)23(28-24)33-15-21(30)26-18-8-9-19(31-2)20(14-18)32-3/h4-9,14H,10-13,15H2,1-3H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYQLCQNPTLIUHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC(=C(C=C3)OC)OC)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-DIMETHOXYPHENYL)-2-{[3-(4-FLUOROPHENYL)-8-METHYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}ACETAMIDE involves multiple steps, typically starting with the preparation of the core triazaspiroundecane structure. This is followed by the introduction of the fluorophenyl and dimethoxyphenyl groups through various coupling reactions. The final step involves the formation of the acetamide linkage under controlled conditions, often using reagents such as acetic anhydride and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput synthesis techniques and advanced purification methods such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-DIMETHOXYPHENYL)-2-{[3-(4-FLUOROPHENYL)-8-METHYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts such as palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(3,4-DIMETHOXYPHENYL)-2-{[3-(4-FLUOROPHENYL)-8-METHYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}ACETAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3,4-DIMETHOXYPHENYL)-2-{[3-(4-FLUOROPHENYL)-8-METHYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, modulating their activity and leading to downstream effects. These interactions can influence various cellular processes, contributing to its biological and therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following analysis compares the target compound with structurally analogous spirocyclic derivatives reported in recent literature.
Diazaspiro[4.5] Derivatives with Piperazine Substituents
Compounds 13 and 14 from Pharmacological Reports (2021) are 1,3-diazaspiro[4.5]decane-2,4-diones:
- Compound 13 : 8-Phenyl-3-(3-(4-phenylpiperazin-1-yl)propyl)-1,3-diazaspiro[4.5]decane-2,4-dione.
- Compound 14 : 3-(3-(4-(3-Chlorophenyl)piperazin-1-yl)propyl)-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione.
Key Differences :
- The sulfanyl acetamide group in the target compound may improve metabolic stability compared to the dione and piperazine moieties in Compounds 13/14, which are prone to hydrolysis or oxidative metabolism .
- The 4-fluorophenyl substituent in the target compound could increase lipophilicity and blood-brain barrier penetration relative to the phenyl/chlorophenyl groups in Compounds 13/14.
Oxa-Aza Spiro[4.5] Derivatives with Benzothiazole Substituents
Waleed F. Al-Hity’s 2005 study synthesized 7-oxa-9-aza-spiro[4.5]decanes with benzothiazole and aryl substituents :
- Example: 8-(4-Dimethylaminophenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione.
| Feature | Target Compound | Al-Hity’s Compound |
|---|---|---|
| Core Structure | 1,4,8-Triazaspiro[4.5]deca-1,3-diene | 7-Oxa-9-aza-spiro[4.5]decane |
| Key Substituents | 4-Fluorophenyl, methyl | Benzothiazol-2-yl, dimethylaminophenyl |
| Functional Groups | Sulfanyl acetamide | Dione, benzothiazole |
Key Differences :
- The oxa-aza core in Al-Hity’s compounds introduces an oxygen atom, which may reduce basicity compared to the triazaspiro system.
Biological Activity
N-(3,4-Dimethoxyphenyl)-2-{[3-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}acetamide is a complex organic compound with potential biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has a molecular formula of C24H24FNO3S and a molecular weight of 413.52 g/mol. The structure features a triazaspiro core, which is significant for its biological interactions.
Structural Formula
- IUPAC Name : this compound
- Molecular Weight : 413.52 g/mol
- CAS Number : Not specified in the search results.
Research indicates that compounds similar to this compound may interact with various biological pathways:
- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit specific enzymes involved in metabolic pathways. For instance, the triazaspiro structure is often linked to inhibition of prolyl hydroxylases (PHDs), which are crucial in regulating hypoxia-inducible factors (HIFs) .
- Antioxidant Properties : Some derivatives exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress in cells .
- Receptor Modulation : Compounds with similar structural motifs have been studied for their effects on neurotransmitter receptors and may influence signaling pathways related to mood and cognition.
Case Studies
- Study on Antioxidant Activity :
- Inhibition of PHD Enzymes :
Comparative Analysis of Biological Activity
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
